4-chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide
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Overview
Description
4-chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, making it structurally significant in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 2-phenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines.
Scientific Research Applications
4-chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
- 4-chloro-N-(2-phenylethyl)butanamide
- 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide
Uniqueness
4-chloro-N-(2-phenylethyl)-1-naphthalenesulfonamide is unique due to its naphthalene ring structure, which provides enhanced stability and reactivity compared to other similar compounds. This structural feature makes it particularly useful in applications requiring robust chemical properties.
Properties
IUPAC Name |
4-chloro-N-(2-phenylethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c19-17-10-11-18(16-9-5-4-8-15(16)17)23(21,22)20-13-12-14-6-2-1-3-7-14/h1-11,20H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEHDKGPSSWHDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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